(E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O5/c1-9(24)8-23-12-14(22(2)17(27)20-15(12)26)19-16(23)21-18-7-10-5-4-6-11(28-3)13(10)25/h4-7,9,24-25H,8H2,1-3H3,(H,19,21)(H,20,26,27)/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQCVQBXARZSMI-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NN=CC3=C(C(=CC=C3)OC)O)N(C(=O)NC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=C(N=C1N/N=C/C3=C(C(=CC=C3)OC)O)N(C(=O)NC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a purine core substituted with various functional groups. Its IUPAC name reflects its intricate arrangement, which is crucial for its biological interactions.
1. Anticancer Activity
Research indicates that purine derivatives, including this compound, exhibit significant anticancer properties. A study on similar purine derivatives demonstrated their ability to inhibit tumor cell proliferation across various cancer types, including breast and lung cancers . The mechanism often involves the inhibition of critical pathways associated with cancer cell growth and survival.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- KRAS Inhibition: Certain substituted purine derivatives have shown promise in inhibiting the KRAS G12C mutation, a common driver in several cancers . This inhibition can disrupt downstream signaling pathways essential for tumor growth.
- Cell Cycle Arrest: Compounds with similar structures have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through various signaling pathways .
3. Antioxidant Properties
Preliminary studies suggest that the compound may possess antioxidant activity, which is vital for mitigating oxidative stress in cells. This property can contribute to its overall therapeutic potential by protecting normal cells from damage during cancer treatment.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Target Cells/Models | Reference |
|---|---|---|---|
| Anticancer | High | MDA-MB-231 (breast cancer) | |
| KRAS Inhibition | Moderate | Various cancer lines | |
| Antioxidant | Potential | Normal fibroblasts |
Case Study: Inhibition of Tumor Growth
In a controlled study involving MDA-MB-231 cells, compounds structurally related to this compound were tested for cytotoxicity. Results indicated an IC50 value of approximately 30 μM for effective inhibition of cell proliferation, showcasing the compound's potential as a therapeutic agent against breast cancer .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of purine compounds exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that hydrazone derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Materials Science
Synthesis of Functional Materials
Due to its unique structural features, (E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be utilized in the synthesis of functional materials. Its ability to form complexes with metal ions makes it a candidate for developing new materials with tailored electronic and optical properties. Such materials can be used in sensors, catalysts, and electronic devices .
Biochemical Research
Enzyme Inhibition Studies
The compound has potential applications in enzyme inhibition studies. It can serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease processes. By modifying the structure of this compound, researchers can explore its efficacy against various enzymes linked to metabolic disorders or cancers .
Drug Development
As a purine derivative, this compound may play a crucial role in drug development processes. Its structural similarity to nucleotides suggests that it could interact with nucleic acid structures or enzymes involved in nucleic acid metabolism. This interaction can be exploited to design novel therapeutic agents aimed at treating viral infections or cancers .
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis of hydrazone derivatives similar to the target compound, demonstrating significant anticancer activity against various cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Research conducted on hydrazone derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further development into therapeutic agents .
- Material Science Applications : A recent paper explored the use of purine derivatives in creating nanomaterials for drug delivery systems, showcasing how structural modifications can enhance their efficacy and targeting capabilities .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves a multi-step protocol starting with functionalization of the purine core. Key steps include:
- Hydrazone formation : Condensation of hydrazine derivatives with substituted benzaldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) under acidic conditions (acetic acid, 60–80°C, 6–8 hours) .
- Alkylation : Introduction of the 2-hydroxypropyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperature (0–5°C) to minimize side reactions . Yields (~40–60%) can be enhanced by optimizing stoichiometry (1:1.2 molar ratio for hydrazine:aldehyde) and using chromatographic purification (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized structurally, and what analytical methods validate purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of substitutions (e.g., hydrazinyl protons at δ 8.2–8.5 ppm; methoxy group at δ 3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry (HRMS) : Exact mass matches theoretical values (e.g., [M+H] at m/z 434.1584 for CHNO) to confirm molecular integrity .
Q. What preliminary biological screening methods are used to assess its activity?
- Enzyme inhibition assays : Test against kinases (e.g., CDK2) or phosphodiesterases using fluorescence-based kits (IC values reported in μM ranges) .
- Antioxidant activity : DPPH radical scavenging assays (EC compared to ascorbic acid) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC and selectivity indices .
Advanced Research Questions
Q. How do conflicting data on its biological activity arise, and how can they be resolved?
Discrepancies in IC values (e.g., CDK2 inhibition ranging from 2–15 μM across studies) may stem from:
- Assay variability : Differences in buffer pH, ATP concentrations, or detection methods (fluorescence vs. radiometric) .
- Compound stability : Degradation under assay conditions (e.g., hydrolysis of hydrazone linkage at pH >7). Validate via HPLC stability studies .
- Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate intracellular efficacy with logP values .
Q. What computational strategies predict structure-activity relationships (SAR) for target optimization?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CDK2 ATP-binding pocket). Focus on hydrogen bonds between the hydrazinyl group and Glu81/Lys89 residues .
- QSAR modeling : Train models using descriptors like topological polar surface area (TPSA) and logD to optimize bioavailability .
- Metabolic prediction : SwissADME predicts Phase I/II metabolism sites (e.g., hydroxylation at the benzylidene moiety) to guide synthetic modifications .
Q. How can its solubility and pharmacokinetic properties be improved without compromising activity?
- Prodrug strategies : Introduce phosphate esters at the hydroxypropyl group, hydrolyzed in vivo to enhance aqueous solubility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
- Structural tweaks : Replace methoxy with trifluoromethoxy groups to balance lipophilicity (clogP reduction from 2.1 to 1.4) .
Methodological Notes
- Contradictory evidence : Variability in enzyme inhibition data necessitates cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Key limitations : Low oral bioavailability (<20% in rodent models) due to first-pass metabolism; address via nanoformulation (PLGA nanoparticles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
